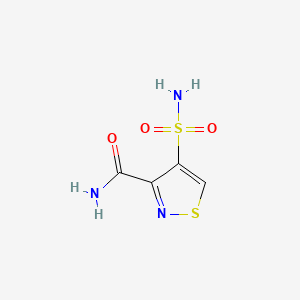
1-(5-chloropyridine-3-carbonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropyridine-3-carbonyl)-1,4-diazepane, abbreviated as 5-CPZ, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. 5-CPZ is a heterocyclic compound, which consists of a five-membered ring containing two nitrogen atoms, one chlorine atom, and two carbon atoms. 5-CPZ has been found to possess interesting properties, such as antimicrobial activity, antioxidant activity, and potential anti-inflammatory activity.
Mechanism of Action
The mechanism of action of 5-CPZ is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). By inhibiting COX-2, 5-CPZ may be able to reduce inflammation by blocking the production of pro-inflammatory mediators. Additionally, 5-CPZ may be able to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
5-CPZ has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-CPZ can inhibit the growth of a variety of bacteria, including E. coli, S. aureus, and P. aeruginosa. Additionally, 5-CPZ has been found to possess antioxidant activity, which could be useful in preventing oxidative damage to cells. Finally, 5-CPZ has been found to possess anti-inflammatory activity, which could be useful in treating a variety of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-CPZ in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 5-CPZ has been found to possess antimicrobial, antioxidant, and anti-inflammatory activities, which could be useful in a variety of research applications.
The limitations of using 5-CPZ in laboratory experiments include its potential toxicity. Additionally, the mechanism of action of 5-CPZ is not fully understood, which could limit its use in certain research applications.
Future Directions
There are a number of potential future directions for research involving 5-CPZ. These include further studies into the mechanism of action of 5-CPZ, as well as studies into its potential applications in the treatment of bacterial infections, oxidative damage, and inflammation. Additionally, further studies into the safety and toxicity of 5-CPZ could be conducted to better understand its potential risks and benefits. Finally, further studies into the potential therapeutic applications of 5-CPZ could be conducted to better understand its potential uses in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-CPZ is a multi-step process that involves the reaction of 5-chloropyridine-3-carbonyl chloride with 1,4-diazepane in the presence of sodium hydroxide and anhydrous sodium acetate. The reaction is carried out at room temperature and yields 5-CPZ as a white solid.
Scientific Research Applications
5-CPZ has been studied for its potential applications in a variety of scientific fields. It has been found to possess antimicrobial activity, which has been studied for its potential use in treating bacterial infections. 5-CPZ has also been found to possess antioxidant activity, which could be useful in preventing oxidative damage to cells. Additionally, 5-CPZ has been studied for its potential anti-inflammatory activity, which could be useful in treating inflammatory diseases such as arthritis.
properties
IUPAC Name |
(5-chloropyridin-3-yl)-(1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-6-9(7-14-8-10)11(16)15-4-1-2-13-3-5-15/h6-8,13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJHNQVQWULYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)




![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)


![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)